molecular formula C8H9ClO B1429583 (2-Chloro-5-methylphenyl)methanol CAS No. 89981-57-7

(2-Chloro-5-methylphenyl)methanol

Cat. No. B1429583
CAS RN: 89981-57-7
M. Wt: 156.61 g/mol
InChI Key: CIMYHRXJWUYOIT-UHFFFAOYSA-N
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Description

“(2-Chloro-5-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO . It has a molecular weight of 156.61 .


Synthesis Analysis

The synthesis of “(2-Chloro-5-methylphenyl)methanol” involves the reaction of 2-chloro-5-methylbenzoic acid with borane-THF complex in THF at 60°C for 2 hours. The reaction mixture is then treated with 1 M HCl at 0°C, and the resulting mixture is stirred at room temperature for 10 minutes. The mixture is then concentrated in vacuo and the residue is partitioned between EtOAc and 5% aqueous NaHCO3 solution. The organic layer is dried (Na2SO4), filtered, and concentrated in vacuo to afford the product .


Molecular Structure Analysis

The InChI code for “(2-Chloro-5-methylphenyl)methanol” is 1S/C8H9ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 .

The storage temperature is 4°C .

Scientific Research Applications

Chromatographic Method Development

A study by Baranowska and Wojciechowska (2012) developed a high-performance liquid chromatography (HPLC) method for determining residues of selected disinfectant agents in water, which could potentially include compounds structurally related to (2-Chloro-5-methylphenyl)methanol. This research demonstrates the application of chromatographic techniques in environmental monitoring and the analysis of water safety. Read more.

Crystal Structure Analysis

Dong and Huo (2009) focused on the synthesis and crystal structure analysis of new chemical compounds, including ones related to (2-Chloro-5-methylphenyl)methanol, showcasing its application in material science and engineering. Their work contributes to the understanding of molecular conformation and the design of new materials with specific properties. Read more.

Catalytic Applications

Sarki et al. (2021) reported on the use of methanol as both a C1 synthon and hydrogen source for selective N-methylation of amines and transfer hydrogenation of nitroarenes, implicating potential catalytic uses for (2-Chloro-5-methylphenyl)methanol in synthetic chemistry. Their research highlights the role of methanol in promoting green chemistry applications. Read more.

Methanol's Role in Organic Synthesis

Sun, Sun, and Rao (2014) explored the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, presenting a method that might be applicable to derivatives of (2-Chloro-5-methylphenyl)methanol. Their findings offer insights into more efficient, selective, and practical approaches in organic synthesis. Read more.

Methanol as a Building Block

Dalena et al. (2018) reviewed methanol's applications, underscoring its importance as a basic raw material in the chemical industry. Methanol's versatility as a solvent and precursor for synthesizing complex chemicals aligns with its potential uses in research involving (2-Chloro-5-methylphenyl)methanol. Read more.

Safety And Hazards

The safety information for “(2-Chloro-5-methylphenyl)methanol” indicates that it is associated with several hazard statements including H303, H315, H319, and H335 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and ensuring the container is kept tightly closed .

properties

IUPAC Name

(2-chloro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMYHRXJWUYOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-methylphenyl)methanol

CAS RN

89981-57-7
Record name (2-chloro-5-methylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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